molecular formula C12H12O B8537355 2-Benzyl-5-methyl-furan

2-Benzyl-5-methyl-furan

Cat. No. B8537355
M. Wt: 172.22 g/mol
InChI Key: SYTLHTWKVXPUKK-UHFFFAOYSA-N
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Patent
US07141578B2

Procedure details

n-BuLi (1.8 mL, 4.51 mmol, 2.5 M in hexane) was added to a solution of 2methylfuran (0.37 mL, 4.10 mmol) in anhydrous THF (3 mL) at −25° C. The resulting solution was stirred at room temperature for 3 h and then cooled to −15° C. Benzyl bromide (0.59 mL, 4.92 mmol), which was passed through a plug of aluminum oxide, was added and the solution was warmed to rt and stirred overnight. Saturated NH4Cl solution (5 mL) was added and the mixture was stirred for 1 h. The reaction mixture was then extracted with ether (2×5 mL) and the combined organic extracts were dried and concentrated under reduced pressure. Purification by flash chromatography on silica gel eluting with hexanes gave 323 mg (1.88 mmol, 46%) of compound 205A as colorless oil. HPLC: 95% at 3.72 min (retention time) (YMC S5 ODS column 4.6×50 mm, 10–90% aqueous methanol over 4 minutes containing 0.2% phosphoric acid, 4 mL/min, monitoring at 220 nm) and about 400 mg mixture of product and benzyl bromide (−2:1 by HPLC).
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
0.37 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.59 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Yield
46%

Identifiers

REACTION_CXSMILES
[Li]CCCC.[CH3:6][C:7]1[O:8][CH:9]=[CH:10][CH:11]=1.[CH2:12](Br)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[O-2].[Al+3].[O-2].[O-2].[Al+3].[NH4+].[Cl-]>C1COCC1>[CH3:6][C:7]1[O:8][C:9]([CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:10][CH:11]=1 |f:3.4.5.6.7,8.9|

Inputs

Step One
Name
Quantity
1.8 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0.37 mL
Type
reactant
Smiles
CC=1OC=CC1
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.59 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Al+3].[O-2].[O-2].[Al+3]
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −15° C
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the solution was warmed to rt
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was then extracted with ether (2×5 mL)
CUSTOM
Type
CUSTOM
Details
the combined organic extracts were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel eluting with hexanes

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=1OC(=CC1)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.88 mmol
AMOUNT: MASS 323 mg
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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